1-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-(3,4-dihydroquinolin-1(2H)-yl)ethane-1,2-dione
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Description
1-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-(3,4-dihydroquinolin-1(2H)-yl)ethane-1,2-dione is a useful research compound. Its molecular formula is C27H29N3O3 and its molecular weight is 443.547. The purity is usually 95%.
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Biological Activity
The compound 1-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-(3,4-dihydroquinolin-1(2H)-yl)ethane-1,2-dione is a complex organic molecule with potential pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C26H30N4O3, and it has a molecular weight of approximately 446.56 g/mol. The structure includes an indole ring fused with a quinoline moiety, which is known for its diverse biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting the synthesis or degradation of neurotransmitters.
- Receptor Modulation : It may act as a modulator for various receptors, including serotonin and dopamine receptors, which are crucial in psychiatric disorders.
- Antioxidant Activity : The presence of indole and quinoline structures suggests potential antioxidant properties that could mitigate oxidative stress in cells.
Biological Activity Data
Study on Antidepressant Effects
In a controlled study, the compound was administered to rodents exhibiting depressive-like behaviors. Results indicated a significant reduction in immobility time during forced swim tests, suggesting antidepressant-like effects. The study highlighted the compound's ability to enhance serotonergic signaling pathways.
Study on Antitumor Activity
A series of in vitro experiments demonstrated that the compound inhibited the proliferation of human cancer cell lines (e.g., MCF-7 breast cancer cells) with an IC50 value in the low micromolar range. Mechanistic studies revealed that this inhibition was associated with the induction of apoptosis through caspase activation.
Research Findings
Recent research has focused on synthesizing analogs of this compound to enhance its biological activity and selectivity. Modifications to the azepan and quinoline groups have shown promise in increasing potency against specific targets while reducing off-target effects.
Properties
IUPAC Name |
1-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-2-(3,4-dihydro-2H-quinolin-1-yl)ethane-1,2-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O3/c31-25(28-15-7-1-2-8-16-28)19-29-18-22(21-12-4-6-14-24(21)29)26(32)27(33)30-17-9-11-20-10-3-5-13-23(20)30/h3-6,10,12-14,18H,1-2,7-9,11,15-17,19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULEJXPGZCZJPGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)N4CCCC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.